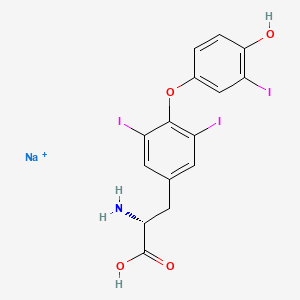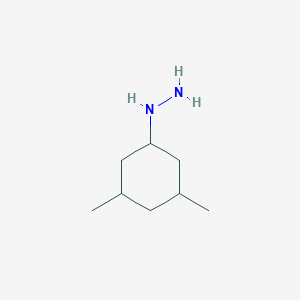
1-(3,5-Dimethylcyclohexyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2. It features a cyclohexane ring substituted with two methyl groups at the 3rd and 5th positions and a hydrazine functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylcyclohexyl)hydrazine typically involves the reaction of 3,5-dimethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
3,5-dimethylcyclohexanone+hydrazine hydrate→(3,5-dimethylcyclohexyl)hydrazine+water
The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of (3,5-dimethylcyclohexyl)hydrazine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(3,5-Dimethylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of (3,5-dimethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylhydrazine: Lacks the methyl groups at the 3rd and 5th positions.
Dimethylhydrazine: Contains two methyl groups attached to the hydrazine moiety instead of the cyclohexane ring.
Phenylhydrazine: Contains a phenyl group instead of the cyclohexane ring
Uniqueness
(3,5-Dimethylcyclohexyl)hydrazine is unique due to the presence of both the cyclohexane ring and the hydrazine functional group, which imparts specific chemical reactivity and potential biological activity. The methyl groups at the 3rd and 5th positions further influence its steric and electronic properties, making it distinct from other hydrazine derivatives .
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(3,5-dimethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-6-3-7(2)5-8(4-6)10-9/h6-8,10H,3-5,9H2,1-2H3 |
Clé InChI |
CTWIMQIFUYQDAA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
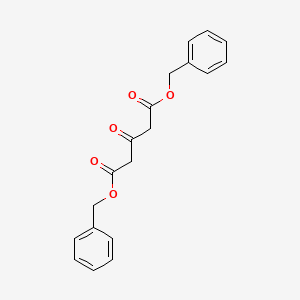
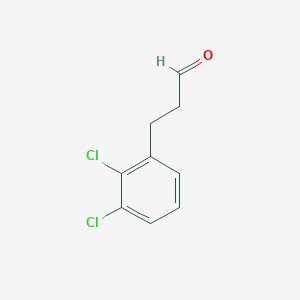


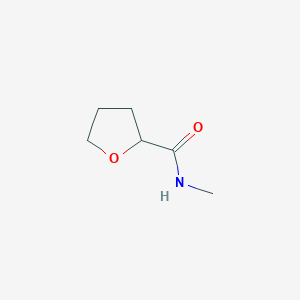
![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
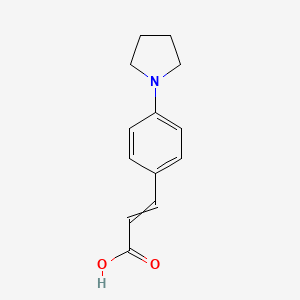
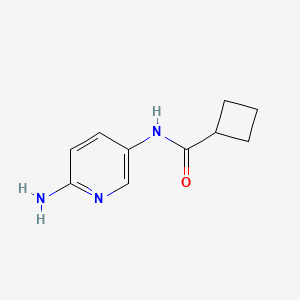
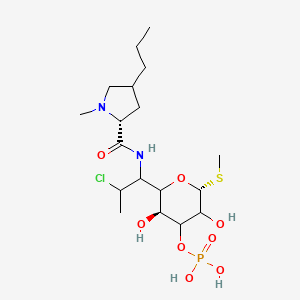
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)
![[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12439859.png)
